3-Isobutyl-[1,4'-bipiperidin]-4-ol
Description
3-Isobutyl-[1,4'-bipiperidin]-4-ol is a bicyclic piperidine derivative characterized by a [1,4'-bipiperidin] scaffold substituted with an isobutyl group at the 3-position and a hydroxyl group at the 4-position. The [1,4'-bipiperidin] core is a privileged scaffold in medicinal chemistry, often exploited for its conformational flexibility and ability to interact with diverse biological targets, including enzymes and receptors involved in metabolic regulation, cancer, and neurological disorders .
Properties
Molecular Formula |
C14H28N2O |
|---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H28N2O/c1-11(2)9-12-10-16(8-5-14(12)17)13-3-6-15-7-4-13/h11-15,17H,3-10H2,1-2H3 |
InChI Key |
WOPXZLYJMAQCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN(CCC1O)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core through a coupling reaction between two piperidine molecules. This can be achieved using a variety of coupling agents such as palladium catalysts.
Introduction of the Isobutyl Group: The isobutyl group is introduced through an alkylation reaction. This involves the reaction of the bipiperidine core with an isobutyl halide in the presence of a strong base such as sodium hydride.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 3-Isobutyl-[1,4’-bipiperidin]-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-[1,4’-bipiperidin]-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, strong bases such as sodium hydride.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
3-Isobutyl-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Isobutyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in cell signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural analogues of [1,4'-bipiperidin] derivatives, highlighting substituents and functional groups:
Key Observations :
Comparison with 3-Isobutyl-[1,4'-bipiperidin]-4-ol :
Physicochemical and Spectral Properties
- NMR Data :
- Melting Points :
Inference for 3-Isobutyl-[1,4'-bipiperidin]-4-ol :
- Expected ¹H NMR signals: δ 0.8–1.0 (isobutyl methyl groups), δ 2.5–3.5 (piperidine protons), and δ 3.6–4.0 (hydroxyl proton).
Biological Activity
3-Isobutyl-[1,4'-bipiperidin]-4-ol is a compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical field. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
3-Isobutyl-[1,4'-bipiperidin]-4-ol belongs to the class of bipiperidine derivatives, which are known for their diverse pharmacological properties. The bipiperidine structure is characterized by two piperidine rings connected by a carbon chain, with an isobutyl group at one of the nitrogen atoms. This configuration may influence its interaction with biological targets.
Biological Activities
Preliminary studies suggest that 3-Isobutyl-[1,4'-bipiperidin]-4-ol exhibits various biological activities:
- Antidepressant Effects : Compounds with similar bipiperidine structures have been studied for their potential antidepressant effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : Some bipiperidine derivatives have shown promise in pain management through their interaction with opioid receptors and modulation of pain pathways .
- Anti-anxiety Activity : Research indicates that certain piperidine derivatives can exhibit anxiolytic effects by acting on cannabinoid receptors, suggesting a potential therapeutic application for anxiety disorders .
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds related to 3-Isobutyl-[1,4'-bipiperidin]-4-ol:
- Neuropharmacological Studies : A study examined the effects of related bipiperidine compounds on animal models of depression and anxiety. The results indicated significant reductions in anxiety-like behaviors and improvements in depressive symptoms, suggesting that these compounds may act as effective anxiolytics and antidepressants .
- Pain Management Trials : In another experimental setup, researchers evaluated the analgesic properties of bipiperidine derivatives in rodent models. The findings revealed that these compounds significantly reduced nociceptive responses compared to controls, indicating their potential as analgesics.
- Endocannabinoid System Interaction : A study focused on the interaction of piperidine derivatives with the endocannabinoid system highlighted their ability to modulate cannabinoid receptors. This modulation could lead to therapeutic benefits in managing chronic pain and anxiety disorders .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
